Ethylbenzoprim

Description

Ethylbenzoprim (systematic name: 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine) is a synthetic benzodiazepine analog characterized by a thienotriazolodiazepine backbone. Its molecular formula is C₂₀H₁₇ClN₄S, with a molecular weight of 380.89 g/mol. Analytical studies using ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) confirm its identification via a distinct molecular ion at m/z 343/345 (3:1 isotopic ratio), attributable to the chlorine atom in its structure . This compound exhibits sedative and anxiolytic properties, with pharmacological activity linked to modulation of γ-aminobutyric acid (GABA) receptors.

Properties

CAS No. |

118344-72-2 |

|---|---|

Molecular Formula |

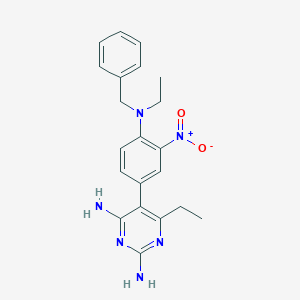

C21H24N6O2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

5-[4-[benzyl(ethyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C21H24N6O2/c1-3-16-19(20(22)25-21(23)24-16)15-10-11-17(18(12-15)27(28)29)26(4-2)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H4,22,23,24,25) |

InChI Key |

IMIGOGRRRKKZEC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |

Other CAS No. |

118344-72-2 |

Synonyms |

2,4-diamino-5-(4-(N-benzyl-N-ethylamino)-3-nitrophenyl)-6-ethylpyrimidine ethylbenzoprim |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Ethylbenzoprim belongs to the thienotriazolodiazepine subclass, differentiating it from classical benzodiazepines (e.g., diazepam) and newer analogs like pyrazolam and flubromazepam. Key structural distinctions include:

- This compound : Incorporates a thiophene ring fused to a triazolodiazepine core, with a chlorine substituent at the 2-position of the phenyl ring.

- Pyrazolam : Features a pyrazole ring instead of a thiophene, lacking halogen substituents, which reduces its potency and metabolic stability.

- Flubromazepam : Contains a fluorine atom at the 7-position and a bromine at the 2′-position, enhancing its half-life (>100 hours) compared to this compound (estimated half-life: 6–8 hours) .

Batch Purity and Dosage Variability

Analytical data from tablet formulations reveal significant variability in this compound content across batches (Table 1). For example:

- Batch ET1 B2: 24.7 ± 0.9 mg/tablet (highest purity).

- Batch ET5 B1-3: 13.8 ± 0.6 mg/tablet (lowest purity).

In contrast, pyrazolam and flubromazepam batches show narrower ranges (e.g., pyrazolam: 15.2–18.4 mg/tablet), suggesting more consistent manufacturing processes .

Table 1: Batch Variability of this compound and Analogous Compounds

| Compound | Batch ID | Average Drug Content (mg/tablet) | Purity Deviation from ADI* |

|---|---|---|---|

| This compound | ET1 B2 | 24.7 ± 0.9 | +2370% |

| This compound | ET5 B1-3 | 13.8 ± 0.6 | +1280% |

| Pyrazolam | PZ3 B2 | 18.4 ± 0.7 | +1740% |

| Flubromazepam | FB4 B1 | 22.1 ± 1.2 | +2110% |

*ADI = Acceptable Daily Intake (1 mg/day for this compound). Data adapted from .

Research Implications and Regulatory Considerations

This compound’s high batch-to-batch variability (up to 2450% above ADI) underscores the need for stringent quality control in pharmaceutical production . Its structural complexity also complicates detection in forensic screenings compared to simpler analogs like diazepam. Regulatory agencies must address these challenges through advanced analytical protocols, such as UHPLC-MS, to ensure patient safety and compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.